(S)-N-Boc-1-[3-(4-methyl-1-imidazolyl)-5-nitrobenzyl]piperidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-N-Boc-1-[3-(4-methyl-1-imidazolyl)-5-nitrobenzyl]piperidin-3-amine is a complex organic compound that features a piperidine ring substituted with a nitrobenzyl group and an imidazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Boc-1-[3-(4-methyl-1-imidazolyl)-5-nitrobenzyl]piperidin-3-amine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Nitration of Benzyl Group: The benzyl group is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Coupling with Piperidine: The nitrobenzyl group is then coupled with piperidine through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the process.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-N-Boc-1-[3-(4-methyl-1-imidazolyl)-5-nitrobenzyl]piperidin-3-amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The imidazole ring can participate in electrophilic substitution reactions due to its electron-rich nature.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Deprotection: Trifluoroacetic acid or hydrochloric acid.
Major Products
Reduction: (S)-N-Boc-1-[3-(4-methyl-1-imidazolyl)-5-aminobenzyl]piperidin-3-amine.
Substitution: Various substituted imidazole derivatives.
Deprotection: (S)-1-[3-(4-methyl-1-imidazolyl)-5-nitrobenzyl]piperidin-3-amine.
Wissenschaftliche Forschungsanwendungen
(S)-N-Boc-1-[3-(4-methyl-1-imidazolyl)-5-nitrobenzyl]piperidin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as enzymes and receptors.
Chemical Biology: It serves as a probe to investigate cellular pathways and mechanisms.
Industrial Applications: The compound can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (S)-N-Boc-1-[3-(4-methyl-1-imidazolyl)-5-nitrobenzyl]piperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the nitrobenzyl group can participate in redox reactions, modulating the activity of the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1-[3-(4-methyl-1-imidazolyl)-5-aminobenzyl]piperidin-3-amine: A reduced form of the compound with an amine group instead of a nitro group.
(S)-N-Boc-1-[3-(4-methyl-1-imidazolyl)-5-chlorobenzyl]piperidin-3-amine: A chlorinated analog with different reactivity and biological properties.
Uniqueness
(S)-N-Boc-1-[3-(4-methyl-1-imidazolyl)-5-nitrobenzyl]piperidin-3-amine is unique due to the presence of both a nitro group and an imidazole ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and applications in various fields of research.
Eigenschaften
Molekularformel |
C21H29N5O4 |
---|---|
Molekulargewicht |
415.5 g/mol |
IUPAC-Name |
tert-butyl N-[1-[[3-(4-methylimidazol-1-yl)-5-nitrophenyl]methyl]piperidin-3-yl]carbamate |
InChI |
InChI=1S/C21H29N5O4/c1-15-11-25(14-22-15)18-8-16(9-19(10-18)26(28)29)12-24-7-5-6-17(13-24)23-20(27)30-21(2,3)4/h8-11,14,17H,5-7,12-13H2,1-4H3,(H,23,27) |
InChI-Schlüssel |
MRYVBEJCDDYOGP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(C=N1)C2=CC(=CC(=C2)CN3CCCC(C3)NC(=O)OC(C)(C)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.